N-Butyl-N-(4-hydroxybutyl)nitrosamine (BBN) is a chemical compound classified as an N-nitrosamine. It is a potent carcinogen primarily used in scientific research to induce urinary bladder cancer in experimental animal models [, , , , , , ]. BBN's target organ specificity, short tumor latency period, and ability to induce tumors that closely resemble human bladder cancer make it valuable for studying bladder cancer development and potential preventative or therapeutic strategies [, , ].
N-Butyl-N-(4-hydroxybutyl)nitrosamine, commonly referred to as BBN, is a potent carcinogenic compound primarily associated with the induction of bladder cancer. It is classified as a nitrosamine, a group of compounds known for their carcinogenic properties, particularly in relation to the urinary bladder. BBN has been widely used in scientific research to study cancer mechanisms and evaluate potential chemopreventive agents.
BBN is synthesized from nitrosation reactions involving butyl amines and nitrous acid. It is often used in laboratory settings to create animal models for bladder cancer research, particularly in rodents. The compound is available commercially from chemical suppliers such as Sigma-Aldrich and TCI Chemicals .
BBN falls under the category of nitrosamines, which are organic compounds containing a nitroso group (–NO) attached to an amine. This classification is significant due to the well-documented carcinogenic effects of many nitrosamines, including their role in promoting tumorigenesis through various biochemical pathways .
The synthesis of N-butyl-N-(4-hydroxybutyl)nitrosamine typically involves a two-step process:
The molecular formula of N-butyl-N-(4-hydroxybutyl)nitrosamine is , and its structure features a butyl group and a 4-hydroxybutyl group attached to a nitrosamine moiety.
This configuration contributes to its biological activity and interaction with cellular components.
N-butyl-N-(4-hydroxybutyl)nitrosamine participates in several chemical reactions that are crucial for its carcinogenic activity:
The primary metabolic pathway involves the formation of -butyl--(3-carboxypropyl)nitrosamine, which is considered a proximate carcinogen responsible for initiating tumorigenesis in bladder tissues .
The mechanism by which N-butyl-N-(4-hydroxybutyl)nitrosamine induces cancer involves several key steps:
Studies indicate that exposure to BBN significantly increases the incidence of bladder tumors in experimental models, highlighting its role as a potent carcinogen .
These properties are essential for understanding its behavior in biological systems and environmental contexts .
N-butyl-N-(4-hydroxybutyl)nitrosamine serves several scientific purposes:
N-Butyl-N-(4-hydroxybutyl)nitrosamine (BBN), chemically represented as C₈H₁₈N₂O₂, is a nitrosamine compound characterized by specific structural features that confer its biological activity. The molecule consists of a butyl group (C₄H₉) and a 4-hydroxybutyl group (C₄H₈OH) attached to a nitrosamine functional group (-N-N=O). This arrangement creates a polar, hydrophilic-lipophilic balance that significantly influences its chemical behavior and metabolic processing [3] [8].
Key physicochemical parameters include:
The hydroxyl group at the terminal end of the 4-hydroxybutyl chain provides a site for phase II metabolism (conjugation reactions) and contributes to the molecule's overall polarity. The N-N=O moiety is intrinsically unstable under specific conditions, particularly when exposed to light or elevated temperatures, leading to decomposition. Spectroscopic characterization reveals distinctive features: the nitrosamine group exhibits strong UV absorption around 230-240 nm, while nuclear magnetic resonance (NMR) shows characteristic chemical shifts for methylene protons adjacent to the nitrogen atoms (δ 3.0-3.5 ppm) and hydroxyl-bearing methylene groups (δ 3.5-3.7 ppm) [3] [8] [10].
Table 1: Key Physicochemical Properties of BBN
Property | Value | Experimental Conditions |
---|---|---|
Molecular Formula | C₈H₁₈N₂O₂ | - |
Molecular Weight | 174.24 g/mol | - |
Physical State | Liquid | 25°C |
Density | 1.022 ± 0.14 g/cm³ | 20°C |
Water Solubility | 35 mg/mL (200.87 mM) | 25°C; may vary with purity |
DMSO Solubility | 100 mg/mL (573.92 mM) | 25°C (fresh, anhydrous DMSO) |
Flash Point | 147°C (296.6°F) | Closed cup method |
Storage Stability | 2-8°C protected from light | Liquid form; 2 years at -20°C |
BBN is synthesized through the nitrosation of the corresponding secondary amine precursor, N-butyl-N-(4-hydroxybutyl)amine. This reaction typically employs sodium nitrite (NaNO₂) under acidic conditions (e.g., hydrochloric acid or acetic acid) at controlled temperatures (0-5°C) to minimize side reactions. The reaction mechanism involves electrophilic attack by nitrosonium ion (NO⁺) on the nucleophilic amine nitrogen, followed by deprotonation to yield the nitrosamine product [3] [8].
Commercial BBN preparations (≥90% purity by GC analysis) contain stabilizers to inhibit decomposition during storage. The compound exhibits marked sensitivity to multiple environmental factors:
Analytical quality control is typically performed via gas chromatography (GC), which resolves BBN from common impurities such as residual amines, aldehydes (from oxidative degradation), and other nitrosamine byproducts. Stability studies indicate that properly stored BBN solutions in ethanol or water retain >95% chemical integrity for at least 30 days at 4°C. However, aqueous solutions show progressive decline in concentration beyond this period due to hydrolysis, necessitating fresh preparation for experimental use [7] [10].
BBN undergoes species-specific and tissue-selective biotransformation that dictates its organotropic carcinogenicity. The metabolic cascade occurs predominantly in the liver via cytochrome P450 (CYP) enzymes, particularly CYP2A6 and CYP2E1 isoforms, though extrahepatic activation in bladder urothelium significantly contributes to its carcinogenic specificity [2] [5] [6].
The primary metabolic pathway involves sequential oxidation reactions:
The reactive electrophiles generated during BBN metabolism preferentially attack nucleophilic sites in DNA purine bases, forming promutagenic lesions:
Table 2: Key Metabolites and Their Roles in BBN-Induced Carcinogenesis
Metabolite | Chemical Structure | Biological Significance |
---|---|---|
N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN) | C₇H₁₄N₂O₃ | Principal urinary metabolite; direct bladder carcinogen |
N-butyl-N-(4-oxobutyl)nitrosamine | C₈H₁₆N₂O₂ | Reactive aldehyde intermediate; forms DNA adducts |
Butyl diazohydroxide | C₄H₉N₂O⁺ | Unstable diazonium ion; alkylates DNA nucleophiles |
4-Hydroxybutanal | C₄H₈O₂ | Aldehyde byproduct; induces oxidative stress |
Structural analogues studies reveal that the spatial relationship between the hydroxyl group and nitrosamine moiety critically determines organ specificity. Analogues with shorter chain lengths (e.g., N-ethyl-N-(2-hydroxyethyl)nitrosamine) exhibit reduced bladder tropism, while branching near the ω-carbon diminishes carcinogenicity by impeding enzymatic activation to carboxylic acid metabolites [2] [6]. The exceptional susceptibility of rat bladder epithelium to BBN-induced tumorigenesis correlates with high urinary concentrations of BCPN and enhanced expression of activating enzymes (CYPs) coupled with deficient DNA repair capacity in urothelial cells [5] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7